2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide
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Overview
Description
2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide is a synthetic organic compound known for its vibrant red-orange color. It is commonly referred to as Lumogen Red Orange or Solvent Red 114 . This compound is primarily used as a dye in various industrial applications due to its excellent lightfastness and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in fluorescence microscopy and flow cytometry for staining and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent marker in diagnostic assays.
Industry: Utilized in the production of high-performance pigments for plastics, coatings, and textiles.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide is primarily based on its ability to absorb and emit light. The compound’s molecular structure allows it to interact with light at specific wavelengths, resulting in its characteristic fluorescence. This property is exploited in various applications, such as imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Solvent Red 135: Another red dye with similar applications but different chemical structure.
Solvent Orange 60: A related compound used in similar industrial applications but with distinct spectral properties.
Solvent Yellow 93: A yellow dye with comparable stability and lightfastness.
Uniqueness
2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide stands out due to its exceptional thermal stability and resistance to photodegradation. These properties make it particularly valuable in applications requiring long-lasting and durable colorants .
Properties
CAS No. |
6871-91-6 |
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Molecular Formula |
C28H16Cl2N4O2 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-(4-anilino-7-oxobenzo[e]perimidin-6-yl)-2,5-dichlorobenzamide |
InChI |
InChI=1S/C28H16Cl2N4O2/c29-15-10-11-20(30)19(12-15)28(36)34-21-13-22(33-16-6-2-1-3-7-16)26-24-23(21)27(35)18-9-5-4-8-17(18)25(24)31-14-32-26/h1-14,33H,(H,34,36) |
InChI Key |
IFHKMBCRQPOEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C4=C(C(=C2)NC(=O)C5=C(C=CC(=C5)Cl)Cl)C(=O)C6=CC=CC=C6C4=NC=N3 |
Origin of Product |
United States |
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